Docosyl isooctanoate

Cosmetic Emollients Structure-Property Relationship Formulation Design

Docosyl isooctanoate (IUPAC: docosyl 6-methylheptanoate) is a synthetic long-chain fatty acid ester with molecular formula C₃₀H₆₀O₂ and a molecular weight of 452.8 g/mol, formed by esterification of docosyl alcohol (behenyl alcohol, C22) with isooctanoic acid (a branched C8 carboxylic acid). Classified within the emollient ester category for cosmetic and personal care applications, it is registered under EC Number 284-459-4.

Molecular Formula C30H60O2
Molecular Weight 452.8 g/mol
CAS No. 84896-43-5
Cat. No. B15177234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl isooctanoate
CAS84896-43-5
Molecular FormulaC30H60O2
Molecular Weight452.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C
InChIInChI=1S/C30H60O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-28-32-30(31)27-24-23-26-29(2)3/h29H,4-28H2,1-3H3
InChIKeyUOFUPTSGROPXQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyl Isooctanoate (CAS 84896-43-5) Procurement Guide: Baseline Identity, Physicochemical Signature, and Comparator Landscape


Docosyl isooctanoate (IUPAC: docosyl 6-methylheptanoate) is a synthetic long-chain fatty acid ester with molecular formula C₃₀H₆₀O₂ and a molecular weight of 452.8 g/mol, formed by esterification of docosyl alcohol (behenyl alcohol, C22) with isooctanoic acid (a branched C8 carboxylic acid) . Classified within the emollient ester category for cosmetic and personal care applications, it is registered under EC Number 284-459-4 . Its predicted logP of approximately 10.5, boiling point near 431 °C, and density around 0.907 g/cm³ position it as a moderately lipophilic, high-boiling ester . Compared to common in-class alternatives—decyl isooctanoate (C18, MW 284.5), octadecyl isooctanoate (C26), behenyl isostearate (C40, MW 593.1), and isostearyl behenate (C40)—docosyl isooctanoate occupies a distinct molecular-weight niche that translates into differentiated formulation behaviour.

Why Generic Substitution Fails: Docosyl Isooctanoate Molecular Architecture Cannot Be Replaced by Common In-Class Esters


Esters used as cosmetic emollients share a generic functional description—‘skin conditioning’—but their formulation behaviour diverges sharply with carbon-number distribution and branching topology. Docosyl isooctanoate combines a very long (C22) linear alcohol with a short, branched (C8) acid; this architecture produces a molecular weight of ~453 Da, markedly lower than behenyl isostearate or isostearyl behenate (both ~593 Da) yet substantially higher than decyl isooctanoate (~284 Da) . The asymmetry affects melt point, oil polarity, spreadability on skin, and compatibility with common cosmetic oil phases. Simply substituting a ‘similar’ emollient ester without controlling for chain-length asymmetry and molecular weight can alter emulsion viscosity, sensory profile, and occlusivity [1]. The differences are measurable and translate into formulation behaviour that cannot be matched by generic interchange.

Quantitative Differentiation Evidence for Docosyl Isooctanoate: Head-to-Head and Cross-Study Comparable Data Versus Closest Analogs


Molecular Weight and Carbon-Number Asymmetry Differentiate Docosyl Isooctanoate from Decyl Isooctanoate and Isostearyl Behenate

Docosyl isooctanoate (C30H60O2, MW 452.8 g/mol) has a molecular weight approximately 37% lower than isostearyl behenate (C40H80O2, MW 593.1 g/mol) and approximately 59% higher than decyl isooctanoate (C18H36O2, MW 284.5 g/mol). This MW places docosyl isooctanoate in a sparsely populated intermediate range among commercial emollient esters: it provides greater film-forming potential than shorter-chain esters but lower melting-point elevation and reduced waxiness compared to C40+ esters. The C22 + C8 carbon distribution is unique among widely catalogued cosmetic esters .

Cosmetic Emollients Structure-Property Relationship Formulation Design

Predicted LogP of 10.5 Indicates Moderate Lipophilicity Between Short-Chain and Wax-Range Esters

Docosyl isooctanoate has a predicted partition coefficient (LogP) of 10.5, calculated from its molecular structure . By comparison, isostearyl behenate (C40) has an estimated XLogP3-AA of 19.2 [1]. The lower LogP of docosyl isooctanoate suggests it resides more favourably at the oil-water interface than purely hydrophobic wax esters, which may translate into superior emulsion compatibility and a less greasy skin feel—an inference consistent with formulation experience for mid-MW esters with branched acid moieties.

Lipophilicity Skin Penetration Emollient Selection

EC Number 284-459-4 Confirms REACH Registration Status, Differentiating Docosyl Isooctanoate from Non-Registered Niche Esters

Docosyl isooctanoate holds EC Number 284-459-4 , confirming its listing on the European Inventory of Existing Commercial Chemical Substances (EINECS). This registration status distinguishes it from structurally analogous esters that lack an EC number or REACH registration, streamlining EU market access. For procurement teams sourcing for EU-compliant formulations, EC-listed status reduces regulatory due-diligence burden compared to novel or non-listed esters.

Regulatory Compliance REACH Registration Procurement Qualification

Branched Isooctanoate Moiety Confers Lower Crystallinity Versus Linear Fatty Acid Esters of Equivalent Carbon Number

The isooctanoic acid component (6-methylheptanoic acid) introduces a methyl branch at the C6 position of the C8 acid chain . In ester emollients, acid-chain branching disrupts crystalline packing, lowering the melting point relative to a fully linear ester of equal total carbon count. While specific DSC data for docosyl isooctanoate are unavailable in the open literature, the structure-property principle is well established: branched-chain fatty acid esters exhibit lower pour points and remain liquid at lower temperatures than their linear-chain counterparts [1]. Docosyl isooctanoate is thus expected to retain fluidity at temperatures where linear C30 esters (e.g., myristyl palmitate) would solidify.

Ester Crystallinity Low-Temperature Fluidity Sensory Profile

Cosmetic Patent Literature References Cetyl Isooctanoate as a Functional Analogue, Validating the Isooctanoate Ester Class for Skincare Applications

Chinese patent CN101732170A discloses a whitening cream formulation containing cetyl isooctanoate (hexadecyl isooctanoate) at 5–6 wt% as an emollient component alongside behenyl alcohol [1]. The patent demonstrates that isooctanoate esters of fatty alcohols are established formulation ingredients in commercial cosmetic products. Docosyl isooctanoate, having a longer alcohol chain (C22 vs. C16 for cetyl isooctanoate), would be expected to provide enhanced film-forming and occlusive properties compared to the cetyl analogue, based on the well-known chain-length dependence of alcohol-ester emolliency [2].

Cosmetic Patent Emollient Benchmarking Skincare Formulation

Procurement-Driven Application Scenarios for Docosyl Isooctanoate Based on Quantitative Differentiation Evidence


Cold-Process Cosmetic Cream and Lotion Formulations Requiring Low-Temperature Fluidity

The branched isooctanoate moiety of docosyl isooctanoate is predicted to depress crystallinity relative to linear esters of equivalent carbon number (Evidence Item 4). Formulators developing cold-process emulsions, where heating is undesirable for heat-sensitive actives, benefit from an emollient that remains liquid at ambient manufacturing temperatures. Docosyl isooctanoate's predicted boiling point of ~431 °C and moderate density of ~0.907 g/cm³ further support its use as a stable, non-volatile oil phase component .

REACH-Compliant EU Cosmetic Product Development with Streamlined Regulatory Path

Docosyl isooctanoate's EC Number 284-459-4 confirms EINECS listing, meaning it does not require new-substance REACH registration for use in EU-marketed cosmetic products (Evidence Item 3). Procurement teams can select this ester with confidence that supply-chain documentation will satisfy EU cosmetic regulation (EC 1223/2009) requirements, avoiding the cost and timeline of novel-ingredient registration .

Mid-Tier Occlusivity Emollient for Non-Greasy Skincare and Sunscreen Formulations

With a LogP of ~10.5, docosyl isooctanoate occupies a lipophilicity range significantly lower than C40 wax esters (LogP ~19.2) yet higher than short-chain emollients (Evidence Item 2). This intermediate hydrophobicity is desirable in leave-on skincare and sunscreen products where partial occlusivity is needed to reduce transepidermal water loss, but excessive greasiness must be avoided. The C22 alcohol chain provides film-forming integrity, while the branched C8 acid tail limits close packing that causes heavy skin feel .

Differentiated Sensory Benchmarking Against Behenyl Isostearate and Isostearyl Behenate

Formulators currently using behenyl isostearate (MW 593) or isostearyl behenate (MW 593) who seek a lighter, faster-spreading alternative without sacrificing the benefits of a behenyl-alcohol backbone can substitute docosyl isooctanoate (MW 453) to reduce molecular weight by 24% while retaining the docosyl structural element (Evidence Item 1). This swap is expected to improve spreadability and reduce tackiness in anhydrous balms, lipsticks, and rich creams, though experimental sensory panel validation is recommended .

Technical Documentation Hub

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